Tioxolone Demonstrates 1,000-Fold Narrower Isozyme Selectivity Window Compared to Acetazolamide
In a systematic head-to-head evaluation across all 13 mammalian carbonic anhydrase isoforms (CA I–XV), Tioxolone exhibits a fundamentally distinct selectivity profile compared to the clinical sulfonamide acetazolamide [1]. While acetazolamide displays a broad inhibition range spanning nearly 100,000-fold in potency (Kᵢ values from 2.5 nM to 200 μM across the 13 isoforms), Tioxolone shows a narrow, compressed range of only ~1.8-fold (4.93–9.04 μM) for 12 of the 13 isoforms, with the sole exception of CA I (Kᵢ = 91 nM). This flat inhibition landscape contrasts sharply with the steep potency gradients observed for sulfonamide-based inhibitors.
| Evidence Dimension | Isozyme selectivity profile breadth across 13 mammalian CA isoforms |
|---|---|
| Target Compound Data | Kᵢ range: 91 nM (CA I) to 4.93–9.04 μM (remaining 12 isoforms); selectivity window: ~100-fold |
| Comparator Or Baseline | Acetazolamide: Kᵢ range: 2.5 nM to 200 μM across 13 isoforms; selectivity window: ~100,000-fold |
| Quantified Difference | Tioxolone's selectivity window is approximately 1,000-fold narrower than acetazolamide's (100-fold vs. 100,000-fold) |
| Conditions | In vitro stopped-flow CO₂ hydration assay using recombinant mammalian CA isoforms I–XV |
Why This Matters
For experiments requiring consistent, predictable CA inhibition without dramatic isoform-to-isoform potency variation, Tioxolone provides a controlled pharmacological baseline that sulfonamide-based compounds cannot achieve.
- [1] Innocenti A, Vullo D, Scozzafava A, Supuran CT. Carbonic anhydrase inhibitors: Thioxolone versus sulfonamides for obtaining isozyme-selective inhibitors? Bioorg Med Chem Lett. 2008;18(12):3585-3589. View Source
